3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one
Overview
Description
3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one: is a chemical compound that is a byproduct of the synthesis of Pentoxifylline . It belongs to the purine family and has a molecular formula of C₁₃H₁₈N₄O₃ . This compound is primarily used in research and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is typically synthesized as a byproduct during the production of Pentoxifylline . The synthesis involves the reaction of 3,7-dimethylxanthine with 5-oxohexyl bromide under specific conditions to yield 3,7-dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one .
Industrial Production Methods: The compound can be isolated and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the carbonyl group present in the hexyl side chain.
Substitution: The compound can participate in substitution reactions, especially at the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted purine derivatives with different halogen atoms.
Scientific Research Applications
Chemistry: The compound is used as a reference standard in pharmaceutical testing and research . It helps in the study of purine derivatives and their chemical properties.
Biology: In biological research, the compound is used to study the effects of purine derivatives on cellular processes and enzyme activities .
Medicine: While the compound itself is not used therapeutically, its parent compound, Pentoxifylline, is used to treat conditions such as intermittent claudication and other circulatory disorders .
Industry: The compound is used in the pharmaceutical industry as an impurity reference material to ensure the quality and purity of Pentoxifylline .
Mechanism of Action
as a purine derivative, it is likely to interact with various enzymes and receptors involved in purine metabolism . The compound may exert its effects by modulating the activity of these molecular targets and pathways.
Comparison with Similar Compounds
Pentoxifylline: The parent compound, used therapeutically for circulatory disorders.
Theobromine: Another purine derivative with stimulant properties.
Caffeine: A well-known purine derivative with central nervous system stimulant effects.
Uniqueness: 3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one is unique due to its specific structure and the presence of the 5-oxohexyl side chain. This structural feature distinguishes it from other purine derivatives and contributes to its specific chemical and biological properties .
Properties
IUPAC Name |
3,7-dimethyl-6-(5-oxohexoxy)purin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-20-12-10-11(14-8-16(10)2)17(3)13(19)15-12/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWIQTQAJMTMIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCOC1=NC(=O)N(C2=C1N(C=N2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705789 | |
Record name | 3,7-Dimethyl-6-[(5-oxohexyl)oxy]-3,7-dihydro-2H-purin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40705789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93079-86-8 | |
Record name | 2H-Purin-2-one, 3,7-dihydro-3,7-dimethyl-6-((5-oxohexyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093079868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7-Dimethyl-6-[(5-oxohexyl)oxy]-3,7-dihydro-2H-purin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40705789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-PURIN-2-ONE, 3,7-DIHYDRO-3,7-DIMETHYL-6-((5-OXOHEXYL)OXY)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AR7TCY3DY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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